molecular formula C21H23N5O2 B2711649 4-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine CAS No. 2380040-67-3

4-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine

Cat. No.: B2711649
CAS No.: 2380040-67-3
M. Wt: 377.448
InChI Key: USCAWFQXSWTXMI-UHFFFAOYSA-N
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Description

4-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine is a complex organic compound characterized by its unique structure, which includes an imidazole ring, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole and pyrimidine intermediates, followed by their coupling with the piperidine derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed cross-coupling reactions is common in the synthesis of such complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, amines, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases .

Industry

In industry, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications in electronics, aerospace, and other high-tech industries .

Mechanism of Action

The mechanism of action of 4-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole, piperidine, and pyrimidine derivatives, such as:

  • (1-Methylimidazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanol
  • (1-Methylimidazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone
  • (1-Methylimidazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]propanone

Uniqueness

What sets 4-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine apart is its specific combination of functional groups and rings, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(1-methylimidazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-25-12-19(24-15-25)21(27)26-9-7-16(8-10-26)13-28-20-11-18(22-14-23-20)17-5-3-2-4-6-17/h2-6,11-12,14-16H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCAWFQXSWTXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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